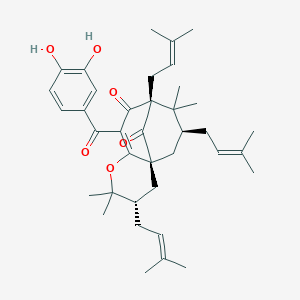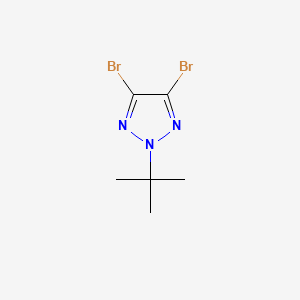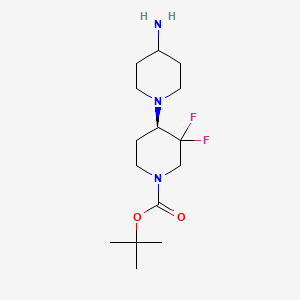![molecular formula C15H18N2O4 B13905306 Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group, a carbamate group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding aniline derivative, which is then converted to the cyanophenyl compound via a Sandmeyer reaction.
Esterification: The cyanophenyl intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the ester.
Carbamate formation: The final step involves the reaction of the ester with isobutyl chloroformate and a suitable amine to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
化学反応の分析
Types of Reactions
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate involves its interaction with specific molecular targets. The cyanophenyl group may interact with enzymes or receptors, while the ester and carbamate groups can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Methyl 2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Methyl 2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Uniqueness
Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)11-7-5-10(9-16)6-8-11/h5-8,12H,1-4H3,(H,17,19) |
InChIキー |
QREDMXZSUQPMOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)








